molecular formula C20H20O4S2 B8595905 5,6-Di(benzenesulfonyl)bicyclo[2.2.2]oct-2-ene CAS No. 807627-79-8

5,6-Di(benzenesulfonyl)bicyclo[2.2.2]oct-2-ene

Cat. No. B8595905
M. Wt: 388.5 g/mol
InChI Key: CVIZSRYBTFXZDT-UHFFFAOYSA-N
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Patent
US07863081B2

Procedure details

A mixed solution of 3.16 g (39.5 mmol) of 1,3-cyclohexadiene, 10.5 g (34.05 mmol) of trans-1,2-bis(phenylsulfonyl)ethylene, and 200 ml of toluene was refluxed for 7 hours. Then, the mixed solution was cooled and concentrated under reduced pressure to yield a reaction mixture. The reaction crude product was recrystallized (chloroform/hexane) to yield 5,6-bis(phenylsulfonyl)-bicyclo[2,2,2]octa-2-ene (13.8 g, 35.6 mmol, 90% yield).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH:2]=1.[C:7]1([S:13](/[CH:16]=[CH:17]/[S:18]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=[O:20])=[O:19])(=[O:15])=[O:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1(C)C=CC=CC=1>[C:7]1([S:13]([CH:16]2[CH:17]([S:18]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)(=[O:20])=[O:19])[CH:3]3[CH2:4][CH2:5][CH:6]2[CH:1]=[CH:2]3)(=[O:14])=[O:15])[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
C1=CC=CCC1
Name
Quantity
10.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)\C=C\S(=O)(=O)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixed solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction crude product
CUSTOM
Type
CUSTOM
Details
was recrystallized (chloroform/hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1C2C=CC(C1S(=O)(=O)C1=CC=CC=C1)CC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35.6 mmol
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 104.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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